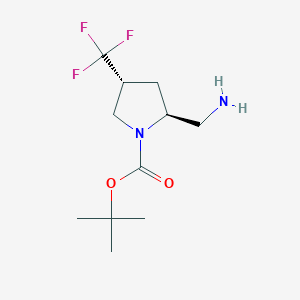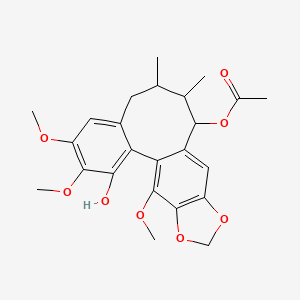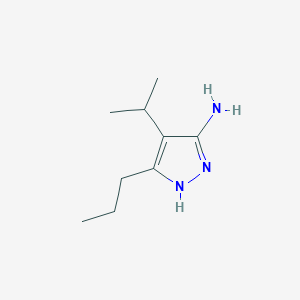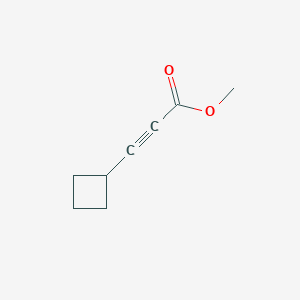![molecular formula C27H49N5O7 B15241068 (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and carbonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes may include:
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis. This can be achieved using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of coupling agents like HOBt or HOAt.
Hydroxylation: Introduction of hydroxyl groups can be performed using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: Amino groups can be introduced through reductive amination reactions using reagents like sodium cyanoborohydride (NaBH3CN) or borane (BH3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
化学反应分析
Types of Reactions
(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: LiAlH4, NaBH4
Coupling Agents: EDC, DCC, HOBt, HOAt
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
科学研究应用
(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide: can be compared with other similar compounds to highlight its uniqueness:
Atorvastatin Related Compound E: Similar in having multiple functional groups but differs in its specific structure and applications.
(-)-Carvone: A natural compound with different functional groups and applications, particularly in agriculture.
This compound .
属性
分子式 |
C27H49N5O7 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide |
InChI |
InChI=1S/C27H49N5O7/c1-4-5-6-7-8-9-10-11-20(34)15-25(37)31-22(16-24(29)36)27(39)32-21(12-13-23(28)35)26(38)30-19(17-33)14-18(2)3/h17-22,34H,4-16H2,1-3H3,(H2,28,35)(H2,29,36)(H,30,38)(H,31,37)(H,32,39)/t19?,20-,21+,22+/m1/s1 |
InChI 键 |
MFXAGCQVWGPEJH-FTMYTLCRSA-N |
手性 SMILES |
CCCCCCCCC[C@H](CC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)C=O)O |
规范 SMILES |
CCCCCCCCCC(CC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)


![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)


![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
